molecular formula C14H18INO2 B3366514 Benzyl 3-(3-iodopropyl)azetidine-1-carboxylate CAS No. 1381947-94-9

Benzyl 3-(3-iodopropyl)azetidine-1-carboxylate

Cat. No.: B3366514
CAS No.: 1381947-94-9
M. Wt: 359.2 g/mol
InChI Key: OGJVOAPBMUCTSH-UHFFFAOYSA-N
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Description

Benzyl 3-(3-iodopropyl)azetidine-1-carboxylate is an azetidine-based compound featuring a benzyl carbamate group at the 1-position and a 3-iodopropyl substituent at the 3-position of the azetidine ring. The iodine atom in the 3-iodopropyl group may confer unique reactivity, such as participation in cross-coupling reactions or nucleophilic substitutions, due to iodide’s role as a leaving group .

Properties

IUPAC Name

benzyl 3-(3-iodopropyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO2/c15-8-4-7-13-9-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJVOAPBMUCTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)CCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 3-(3-iodopropyl)azetidine-1-carboxylate exhibits potential as a pharmacophore in drug design due to its structural features conducive to biological activity. Its derivatives have been investigated for their roles as inhibitors of enzymes such as arginase, which is crucial in the urea cycle. Arginase inhibitors are being explored for their therapeutic potential in treating conditions like cancer and cardiovascular diseases .

Case Study: Arginase Inhibition

  • Compound : this compound derivatives
  • Target : Arginase (ARG)
  • IC50 Values : Various derivatives demonstrated micromolar activity against bovine liver arginase, indicating their potential as selective inhibitors .

Synthetic Methodologies

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of azetidine derivatives. Azetidines are known for their strained ring systems, which make them excellent candidates for nucleophilic ring-opening reactions and other transformations.

Synthesis of Functionalized Azetidines

  • Methodologies : Recent advancements have highlighted the use of this compound in synthesizing various functionalized azetidines through nucleophilic substitutions and cycloadditions .
  • Applications : These functionalized azetidines are being explored for their use in peptidomimetics and as ligands in catalytic processes, enhancing their utility in developing new materials and pharmaceuticals .

Bioactive Compound Development

This compound is utilized as a precursor for synthesizing bioactive compounds. Its derivatives have shown promise in developing libraries of compounds with potential applications in treating inflammatory diseases and bacterial infections.

Example Applications

  • Bronchodilators : Compounds derived from this compound have been reported to possess bronchodilating properties, making them candidates for asthma treatment .
  • Antibacterial Agents : The synthesis of azetidine derivatives has led to the discovery of antibacterial agents that could address antibiotic resistance issues .

Mechanism of Action

The mechanism by which Benzyl 3-(3-iodopropyl)azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table compares Benzyl 3-(3-iodopropyl)azetidine-1-carboxylate with structurally related azetidine derivatives, focusing on substituent effects, physicochemical properties, and synthetic applications.

Compound Name (Substituent) Molecular Formula Molecular Weight Physical State/Yield Key Properties/Applications Reference
Benzyl 3-(2,2-dicyano-1-phenylethyl)azetidine-1-carboxylate C₂₃H₂₂N₄O₂ 386.45 Colorless oil (52% yield) Electron-withdrawing dicyano group enhances electrophilicity; used in cycloaddition reactions .
Benzyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate C₁₅H₂₁NO₃ 263.33 Solid (98% purity) Hydroxy group enables hydrogen bonding; intermediate in drug synthesis .
Benzyl 3-(methylamino)azetidine-1-carboxylate C₁₂H₁₆N₂O₂ 220.27 Not reported Methylamino group facilitates nucleophilic substitutions; potential protease inhibitor precursor .
Benzyl 3-(trifluoromethylsulfonyloxy)azetidine-1-carboxylate C₁₂H₁₂F₃NO₅S 339.29 Not reported Triflate group acts as a leaving group; used in catalytic cross-couplings .
Benzyl 3-((triisopropylsilyl)ethynyl)azetidine-1-carboxylate C₂₃H₃₃NO₂Si 403.61 Not reported Bulky silyl group stabilizes alkynes; employed in Sonogashira reactions .
Target: this compound C₁₄H₁₆INO₂ 357.19 (theoretical) Hypothesized liquid/solid Iodopropyl group enables halogen bonding and Suzuki-Miyaura couplings; potential intermediate for radiopharmaceuticals. N/A

Biological Activity

Benzyl 3-(3-iodopropyl)azetidine-1-carboxylate is a synthetic compound belonging to the azetidine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11_{11}H12_{12}INO2_2
  • Molecular Weight : 273.12 g/mol
  • IUPAC Name : this compound

The presence of the azetidine ring contributes to its unique properties, including potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that compounds with azetidine structures can influence:

  • Enzyme Inhibition : Similar azetidine derivatives have been shown to inhibit specific enzymes, such as protein kinases and phosphatases, which are crucial in various signaling pathways .
  • Receptor Modulation : Azetidine-containing compounds can act as ligands for neurotransmitter receptors, thereby affecting neurotransmission and potentially offering therapeutic effects in neurodegenerative diseases .

Antimicrobial Activity

Azetidine derivatives have demonstrated antimicrobial properties. For instance, studies on related compounds indicate that they can exhibit significant activity against Gram-positive bacteria. The structural features of this compound may enhance its effectiveness against specific bacterial strains due to the presence of the iodine substituent, which is known to increase lipophilicity and membrane permeability .

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of azetidine derivatives. For example, compounds with similar scaffolds have been investigated for their ability to protect neuronal cells from apoptosis in models of neurodegeneration. This suggests that this compound may also possess neuroprotective properties, potentially making it a candidate for treating conditions like Alzheimer's disease .

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    • A study demonstrated that azetidine derivatives could effectively inhibit certain protein kinases involved in cell signaling pathways. The IC50 values indicated promising potency comparable to existing inhibitors used in cancer therapy .
  • Neuroprotective Study :
    • In a model of Huntington's disease using C. elegans, related compounds increased lifespan and reduced neurodegeneration markers when administered at specific concentrations. This points towards the potential for this compound in neuroprotection .
  • Antimicrobial Efficacy :
    • A comparative analysis of various azetidine derivatives showed that those containing halogen substituents exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a possible mechanism involving disruption of bacterial cell membranes .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-iodopropyl group serves as a key site for nucleophilic substitutions due to the electrophilic nature of the iodine atom. This enables functional group transformations critical for pharmaceutical intermediate synthesis.

Key Mechanisms

  • SN₂ Displacement : The primary alkyl iodide undergoes bimolecular nucleophilic substitution with nucleophiles (e.g., amines, thiols, alkoxides). Triethylamine is often used to scavenge hydrogen iodide byproducts .

  • Phase-Transfer Catalysis : Reactions are accelerated by iodide-containing catalysts like tetrabutylammonium iodide, enhancing reaction rates in polar aprotic solvents (e.g., DMSO) .

Example Reaction

ReactantConditionsProductYieldSource
BenzylamineDMF, K⁺I⁻, Na₂CO₃, 50–100°C, 6–12h1-Benzyl-3,3-dimethoxyazetidine58%
3-HydroxyazetidineDMSO, (COCl)₂, Et₃N, RT1-tert-Butyloxycarbonyl-3-azetidinone91%

Cyclization and Ring-Opening Reactions

The azetidine ring participates in cyclization and ring-opening reactions under controlled conditions, enabling access to diverse heterocycles.

Cyclization via Triethylamine

  • Protocol : A solution of amino alcohols in triethylamine undergoes thermal cyclization (50–150°C) to form azetidine derivatives. Triethylamine acts as both solvent and base, precipitating byproducts like HCl .

  • Example : Cyclization of 1-benzylazetidine-3-carboxylic acid derivatives yields azetidine-3-carboxylic acids with plant growth regulant properties .

Ring-Opening

  • Acid-Mediated Hydrolysis : Strong acids (e.g., HCl) induce ring-opening to form linear amines or carbonyl compounds.

  • Nucleophilic Attack : Azetidine rings open under nucleophilic conditions (e.g., Grignard reagents), though specific examples for this compound require further validation .

Cross-Coupling Reactions

The iodine atom facilitates transition-metal-catalyzed cross-couplings, such as:

  • Suzuki–Miyaura Coupling : Pd-catalyzed coupling with boronic acids to form C–C bonds.

  • Ulmann-Type Coupling : Cu-mediated coupling with aryl halides for biaryl synthesis .

Functional Group Interconversion

The benzyloxycarbonyl (Cbz) protecting group allows selective deprotection under hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., HBr/AcOH), enabling further functionalization .

Deprotection Example

SubstrateConditionsProductYieldSource
1-Cbz-azetidine derivativeH₂, Pd/C, MeOH, RTFree azetidine amine85–95%

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for Benzyl 3-(3-iodopropyl)azetidine-1-carboxylate to ensure safety and stability?

  • Methodological Answer :

  • Handling : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation of aerosols or dust. Avoid generating dust by using wet methods or closed systems during weighing .
  • Storage : Store in a tightly sealed container under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C. Ensure compatibility with materials like glass or PTFE to prevent degradation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite), avoid water to prevent spread, and dispose as hazardous waste .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer :

  • A typical route involves functionalizing azetidine precursors. For example:

Start with tert-butyl 3-oxoazetidine-1-carboxylate (a common intermediate).

Introduce the iodopropyl chain via nucleophilic substitution or alkylation using 1,3-diiodopropane.

Deprotect the tert-butyl group under acidic conditions (e.g., HCl in dioxane).

Install the benzyl carbamate group via coupling with benzyl chloroformate .

  • Key intermediates include tert-butyl-protected azetidines and iodopropane derivatives, with characterization via 1H^1H-NMR and LC-MS to confirm regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., LogP, solubility) of this compound?

  • Methodological Answer :

  • LogP Determination : Use reversed-phase HPLC with a C18 column and calibrate against standards with known LogP values. Compare experimental results with computational predictions (e.g., ChemAxon or ACD/Labs) to identify outliers .
  • Solubility Analysis : Perform shake-flask experiments in buffered solutions (pH 1–12) at 25°C. Use UV-Vis spectroscopy or gravimetric analysis for quantification. Note discrepancies due to polymorphic forms or hydration states .
  • Cross-Validation : Replicate studies using standardized protocols (e.g., OECD guidelines) and report deviations in purity (>95% by HPLC) or solvent history .

Q. What strategies enhance the reactivity of the iodopropyl chain in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Activation of C-I Bond : Use Pd(PPh3_3)4_4 or NiCl2_2(dppp) catalysts with excess K2_2CO3_3 in DMF/H2_2O. Add KI to stabilize the transition state and prevent β-hydride elimination .
  • Protection of Azetidine : Protect the carbamate group with Boc to prevent side reactions. Post-coupling, deprotect using TFA/CH2_2Cl2_2 (1:1) .
  • Optimization : Screen solvents (THF vs. toluene) and temperatures (60–100°C) to balance reaction rate and byproduct formation. Monitor via TLC (silica, ethyl acetate/hexane) .

Q. How can the iodopropyl moiety be leveraged in photoaffinity labeling for studying protein-ligand interactions?

  • Methodological Answer :

  • Photoactivation : Irradiate at 254 nm to generate a reactive iodine radical, enabling covalent bonding with proximal amino acids (e.g., cysteine or tyrosine) .
  • Workflow :

Incubate the compound with target proteins (e.g., kinases) under physiological conditions.

Crosslink via UV light (5–10 min, 4°C).

Digest proteins with trypsin and identify labeled peptides via LC-MS/MS .

  • Controls : Include dark controls (no UV) and competition assays with unlabeled analogs to confirm specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3-(3-iodopropyl)azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 3-(3-iodopropyl)azetidine-1-carboxylate

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